Cytisine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

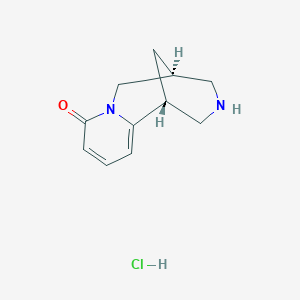

IUPAC Name |

7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11;/h1-3,8-9,12H,4-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYPHEBIGWBCNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC=CC(=O)N3C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975875 | |

| Record name | 1,2,3,4,5,6-Hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744212-71-3, 6047-01-4 | |

| Record name | 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=744212-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5,6-Hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives and Scientific Discovery of Cytisine

Chronology of Cytisine (B100878) Identification and Isolation

The existence of the alkaloid Cytisine was first recognized as early as 1818. gresp.ptresearchgate.netnih.gov It is naturally present in various plant species, most notably in the seeds of Cytisus laburnum (golden rain acacia), a member of the Fabaceae (legume) family. gresp.ptif-pan.krakow.plresearchgate.netwikipedia.org However, it was not until 1865 that the compound was successfully isolated, a crucial step that paved the way for its chemical and pharmacological characterization. gresp.ptresearchgate.netnih.govescholarship.org This initial isolation marked the beginning of scientific inquiry into the properties and potential applications of this plant-derived alkaloid.

Early Pharmacological Observations and Initial Research Hypotheses

A pivotal moment in the scientific understanding of Cytisine occurred in 1912. Research conducted by Dale and Laidlaw revealed that the pharmacological actions of Cytisine were "qualitatively indistinguishable from that of nicotine (B1678760)." gresp.ptescholarship.orghospitalhealthcare.com This discovery was foundational, establishing a direct comparison with the well-known effects of nicotine and forming the initial hypothesis that Cytisine could interact with the same biological pathways. researchgate.nettabexsopharma.com This observation that Cytisine mimicked the effects of nicotine was a critical insight that would later guide its development for clinical use. nih.gov

Historical Development of Cytisine Research in Eastern and Central European Scientific Contexts

While early discoveries were made in Western Europe, the therapeutic development of Cytisine gained significant momentum in Eastern and Central Europe. gresp.ptresearchgate.net In Bulgaria, extensive pharmacological studies began in the 1950s. tabexsopharma.com This research culminated in 1964 when the Bulgarian pharmaceutical company Sopharma developed and marketed Cytisine as a smoking cessation aid under the brand name Tabex®. gresp.ptresearchgate.netnih.govtabexsopharma.com

The introduction of Tabex® marked the first time Cytisine was made available as a formal pharmaceutical product. addictionjournal.org Following its launch in Bulgaria, the drug garnered considerable scientific attention throughout the region. if-pan.krakow.pladdictionjournal.org In the subsequent decades, numerous clinical studies were conducted in countries such as Bulgaria, Poland, Russia, and Germany, further investigating its properties. if-pan.krakow.plhospitalhealthcare.comresearchgate.net This sustained regional focus cemented Cytisine's role in medicine within Eastern and Central Europe long before similar products were available in the Western world. gresp.ptresearchgate.net

Data Tables

Table 1: Key Historical Milestones of Cytisine

| Year | Event | Significance |

| 1818 | Discovery of the alkaloid Cytisine. gresp.ptresearchgate.netnih.gov | Initial identification of the compound in nature. |

| 1865 | First successful isolation of Cytisine. gresp.ptresearchgate.netnih.govescholarship.org | Enabled detailed chemical and pharmacological study. |

| 1912 | Biological effects reported to be analogous to nicotine. gresp.ptescholarship.orghospitalhealthcare.com | Established the primary pharmacological hypothesis for its action. |

| 1964 | Introduced in Bulgaria as Tabex® by Sopharma. gresp.ptresearchgate.netnih.govtabexsopharma.com | First commercialization as a pharmaceutical product. |

Natural Occurrence and Biosynthesis of Cytisine

Botanical Sources and Geographic Distribution within the Fabaceae Family

The Fabaceae family, which encompasses trees, shrubs, and herbaceous plants, is the primary source of cytisine (B100878). wikipedia.orgwikipedia.org This family has a cosmopolitan distribution, with a significant presence in tropical and temperate regions. wikipedia.orgkew.org Cytisine has been identified in numerous genera within this family, including Laburnum, Cytisus, Sophora, Anagyris, Thermopsis, Genista, Retama, and Baptisia. wikipedia.orgbibliotekanauki.pl

The genera most renowned for high concentrations of cytisine are Laburnum and Cytisus. wikipedia.orgbibliotekanauki.pl Historically, Cytisus laburnum was a key species identified, though it is now more commonly classified as Laburnum anagyroides, also known as the golden rain acacia. bibliotekanauki.plresearchgate.netresearchgate.net This species is a small, deciduous tree common in central and southern Europe and is a primary source for the commercial extraction of cytisine. researchgate.netbris.ac.uk

The genus Sophora is another significant source, with various species containing the alkaloid. bibliotekanauki.pl For instance, Sophora chrysophylla, commonly known as māmane, is a shrubby tree native to Hawaii. It can contain levels of cytisine that are toxic to most animals. wikipedia.org Research on the Sophora genus, particularly species native to New Zealand and Chile, has confirmed the presence of cytisine, often as the most abundant alkaloid. bibliotekanauki.pl

Table 1: Primary Botanical Sources of Cytisine

| Genus | Common Name / Species Example | Geographic Region |

| Laburnum | Golden Rain (Laburnum anagyroides) | Central and Southern Europe researchgate.net |

| Cytisus | Broom | Europe, Western Asia, North Africa |

| Sophora | Māmane (Sophora chrysophylla) | Hawaii wikipedia.org |

Beyond the primary plant genera, cytisine has been documented in other, less common sources. The presence of cytisine in these varied organisms highlights the complex ecological distribution of this alkaloid. Further research is needed to fully understand the mechanisms of accumulation in these species.

Intrinsic Distribution within Plant Tissues

The concentration of cytisine is not uniform throughout the plant; it varies significantly between different tissues and organs. nih.govbibliotekanauki.pl Generally, the alkaloid is synthesized in the green parts of the plants and is then translocated to other organs for storage. datapdf.com It is typically stored as salts, such as malates, in various tissues including leaves, stems, and petioles. datapdf.com

Consistent findings across multiple studies indicate that the seeds of cytisine-containing plants have the highest concentrations of the alkaloid. bibliotekanauki.pl For example, in Laburnum anagyroides, the cytisine content is significantly higher in the seeds compared to the leaves or cortex. nih.gov One analysis found the cytisine concentration in the seeds of Laburnum anagyroides to be 0.993 mg/mL of extract, while the cortex contained only 0.228 mg/mL. nih.gov Similarly, in Sophora microphylla, alkaloid concentrations increase from 0.02% of dry mass in the roots to 0.4-0.5% in the seeds. bibliotekanauki.pl This accumulation in the seeds suggests a protective role for the alkaloid against herbivores.

Table 2: Cytisine Concentration in Different Tissues of Laburnum Species

| Plant Species | Plant Part | Cytisine Concentration (mg/mL of extract) |

| Laburnum anagyroides | Seeds | 0.993 nih.gov |

| Laburnum anagyroides | Leaves | 0.679 nih.gov |

| Laburnum anagyroides | Cortex | 0.228 nih.gov |

| Laburnum watereri | Seeds | 1.543 nih.gov |

| Laburnum watereri | Leaves | 0.679 nih.gov |

Elucidation of Biosynthetic Pathways and Precursor Molecules

The biosynthesis of cytisine, like other lupine alkaloids, is a complex enzymatic process, although the complete pathway has not been fully elucidated. datapdf.com The foundational precursor molecule for cytisine is the amino acid lysine (B10760008). Through the action of lysine decarboxylase, lysine is converted to cadaverine (B124047). researchgate.net The biosynthesis proceeds through the incorporation of three cadaverine units to form lupanine, which serves as a precursor to cytisine. datapdf.com The stereoselectivity and the precise cyclization steps that determine the final structure of the tetracyclic alkaloid are areas of ongoing investigation. datapdf.com

Research has also shed light on the formation of natural derivatives of cytisine, such as N-methylcytisine. datapdf.com The enzyme S-adenosyl-L-methionine cytisine N-methyltransferase has been identified in crude enzyme preparations from Laburnum anagyroides plants as well as in cell cultures of Laburnum alpinum and Cytisus canariensis. datapdf.com This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the cytisine molecule, resulting in the formation of N-methylcytisine. datapdf.com The study of such derivatives is crucial as modifications to the cytisine structure can lead to new compounds with different biological activities. lifechemicals.comnih.gov

Molecular Structure and Conformational Analysis of Cytisine

Structural Elucidation of the Tricyclic Quinolizidine (B1214090) Alkaloid Core

Cytisine (B100878) is classified as a tricyclic quinolizidine alkaloid. researchgate.netuchile.clcabidigitallibrary.org Its core structure consists of three fused rings: two piperidine (B6355638) rings in a chair conformation (I and II) and a saturated piperidone ring. acs.org This rigid framework is a defining characteristic of cytisine and related alkaloids. nih.gov The systematic IUPAC name for (-)-cytisine is (1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a] researchgate.netnih.govdiazocin-8-one. researchgate.netdrugbank.com

Structural similarities to nicotine (B1678760) and varenicline (B1221332)

The molecular structure of cytisine shares notable similarities with both nicotine and varenicline. nih.govwho.intwikipedia.org This structural resemblance is believed to be the basis for its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net Varenicline, a smoking cessation medication, was developed using cytisine as a lead compound. nih.gov Both cytisine and varenicline are partial agonists at α4β2 nAChRs. nih.govwiley.com The key structural features that contribute to this activity include the presence of a basic nitrogen atom and a hydrogen bond acceptor, which are spatially arranged in a manner that mimics nicotine's interaction with the receptor.

Stereochemical Features and Absolute Configuration of (-)-Cytisine

The specific three-dimensional arrangement of atoms in cytisine, known as its stereochemistry, is crucial for its biological function.

Definition of the (1R,5S) absolute configuration

The absolute configuration of naturally occurring (-)-cytisine has been determined to be (1R,5S). researchgate.netuchile.cl This designation describes the specific spatial arrangement of the atoms at the chiral centers within the molecule. wikipedia.org The absolute configuration is a fundamental property of a chiral molecule and is determined by techniques such as X-ray crystallography. wikipedia.orgox.ac.uk The (1R,5S) configuration is essential for the high-affinity binding of cytisine to its target receptors.

Conformational Preferences and Dynamics of the Piperidine Ring Moiety

The piperidine ring within the cytisine structure is not static and can adopt different spatial arrangements, or conformations.

Characterization of axial and equatorial conformers in gas phase and solution

In both the gas phase and in solution, the piperidine ring of cytisine can exist in two primary chair conformations, referred to as axial and equatorial conformers. researchgate.netmdpi.com These conformers are distinguished by the orientation of the hydrogen atom attached to the piperidine nitrogen. acs.orglibretexts.org In the axial conformer, the N-H bond is oriented parallel to the principal axis of the ring, while in the equatorial conformer, it points away from the axis. libretexts.org High-resolution rotational spectroscopy has been used to characterize these two distinct conformers. nih.govresearchgate.net

Role of intramolecular NH···N hydrogen bonding in conformer stabilization

A significant and somewhat unexpected finding is the predominance of the axial conformer of cytisine. acs.orgnih.gov This is contrary to what is typically observed for simple piperidine rings, where the equatorial conformer is generally more stable to minimize steric hindrance. acs.orglibretexts.org The stabilization of the axial conformer in cytisine is attributed to the formation of a moderately strong intramolecular hydrogen bond between the hydrogen of the piperidine nitrogen (N-H) and the nitrogen atom of the pyridone ring (NH···N). acs.orgnih.govwikipedia.org This interaction, which overstabilizes the axial form, has been confirmed by computational studies and spectroscopic analysis. acs.org The N–H bond distance in the axial conformer is approximately 2.80 Å. acs.org This intramolecular hydrogen bond plays a crucial role in the biological activity of cytisine, as the axial conformation presents a more favorable position for protonation, a key step in its interaction with nicotinic receptors. acs.org

| Feature | Description |

| Core Structure | Tricyclic quinolizidine alkaloid |

| Component Rings | Two chair piperidine rings and one saturated piperidone ring |

| IUPAC Name | (1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a] researchgate.netnih.govdiazocin-8-one |

| Absolute Configuration | (1R,5S) |

| Piperidine Ring Conformations | Axial and Equatorial |

| Predominant Conformer | Axial |

| Stabilizing Interaction | Intramolecular NH···N hydrogen bond |

Structural Features Influencing Nicotinic Agonist Activity: The "Two-Center Model"

The nicotinic agonist activity of cytisine is largely explained by the "two-center model," which identifies key structural features essential for binding to nicotinic acetylcholine receptors (nAChRs). acs.org This model posits the necessity of two critical centers within the molecule, labeled A and B. acs.org

Analysis of the charged nitrogen atom and aromatic ring interplay

According to the two-center model, the biological activity of nicotinic agonists like cytisine is dependent on the presence and relative positioning of two key centers. acs.org Center A is a cationic center that is protonated under physiological conditions, mimicking the quaternary amine in acetylcholine. acs.org In cytisine, the piperidine nitrogen (N1) serves as this cationic center (A). nih.gov Center B is an electronegative atom that functions as a hydrogen bond acceptor. acs.org The interplay between the charged nitrogen atom and the pyridone ring is a crucial factor for nicotinic activity. nih.gov

Docking experiments with models of the α4β2 nAChR, a key receptor for nicotine addiction, show that the protonated piperidine ring of cytisine fits into an aromatic "box" within the receptor. researchgate.net This positioning likely involves a cation-π interaction with specific amino acid residues, such as tryptophan. researchgate.net The rigid structure of cytisine, with the pyridone ring tilted relative to the charged nitrogen atom, presents a conformation similar to that of nicotine. nih.gov However, a notable difference is that the carbonyl group in cytisine's pyridone ring is located on the opposite side of the ring compared to the pyridine (B92270) nitrogen in nicotine. nih.gov

Recent studies have highlighted the importance of the axial and equatorial arrangements of the piperidine amino (N1–H) group. acs.org The axial form is considered more favorable for protonation, a key step in activating cytisine to bind to the receptor. acs.org This is because the steric hindrance for protonation at the N1 position is lower in the axial conformer compared to the equatorial arrangement. acs.org High-resolution rotational spectroscopy has surprisingly revealed a clear predominance of the axial form, which is stabilized by an intramolecular NH···N hydrogen bond. acs.org This finding provides strong support for the two-center model and helps explain cytisine's potent action on nicotinic receptors. acs.orgnih.gov

A-B distance measurements and their biological implications

The distance between the cationic center (A) and the hydrogen bond acceptor (B) is a critical parameter for nicotinic agonist activity. For effective binding and activation of nAChRs, this A-B distance typically falls within the range of 4.4 to 5.0 Å. acs.org In the case of cytisine, the N1 nitrogen atom is identified as the A center, and the carbonyl oxygen atom acts as the B center. nih.gov

The measured A-B distance in the predominant axial conformer of cytisine is approximately 4.96 Å, a value that aligns well with the two-center model. nih.gov This structural parameter underscores the resemblance between cytisine and nicotine, which exhibit a nearly equivalent distance between their respective A and B centers. nih.gov This similarity in the key structural motif is believed to be a primary reason for the specific docking of cytisine with nAChRs and the requirement of particular contact points for receptor activation. nih.gov

The rigid conformation of cytisine ensures that the piperidine nitrogen is held at a distance from the carbonyl oxygen that is comparable to the distance separating the pyrrolidine (B122466) and pyridine nitrogens in nicotine. researchgate.net This structural feature is fundamental to the nicotinic pharmacology of both alkaloids. researchgate.net The combination of a charged nitrogen atom situated out of the plane of an aromatic ring and at a specific distance is a common feature among many compounds with nicotine-like activity. nih.gov

| Feature | Description | Biological Implication |

| Center A | Cationic center (piperidine nitrogen N1), protonated at physiological pH. acs.orgnih.gov | Mimics the quaternary amine of acetylcholine, crucial for receptor binding. acs.org |

| Center B | Electronegative atom (carbonyl oxygen), acts as a hydrogen bond acceptor. acs.orgnih.gov | Participates in hydrogen bonding within the receptor binding site. acs.org |

| A-B Distance | The distance between the N1 nitrogen and the carbonyl oxygen. | Must be within a specific range (4.4-5.0 Å) for optimal receptor activation. acs.org |

| Axial Conformation | The predominant arrangement of the piperidine amino group. acs.org | Offers a more favorable position for protonation, leading to activation. acs.org |

| Cation-π Interaction | Interaction between the protonated piperidine ring and aromatic residues in the receptor. researchgate.net | Stabilizes the binding of cytisine within the receptor's aromatic "box". researchgate.net |

Pharmacological Characterization of Cytisine Hydrochloride: Preclinical Insights

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions and Subtype Selectivity

Cytisine's interaction with nAChRs is characterized by a notable degree of subtype selectivity, a feature that underpins its pharmacological effects.

High binding affinity for α4β2 nAChR subtypes

Preclinical studies have consistently demonstrated that cytisine (B100878) possesses a high binding affinity for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs). if-pan.krakow.pluchile.clresearchgate.net This receptor subtype is highly abundant in the central nervous system and is considered a primary target for nicotine's effects in the brain. frontiersin.org Research indicates that cytisine's affinity for the α4β2* nAChR is approximately seven times higher than that of nicotine (B1678760). if-pan.krakow.pl In radioligand displacement experiments using human recombinant nAChRs, cytisine displaced [3H]epibatidine from α4β2 receptors with subnanomolar affinity. nih.gov The high-affinity binding of cytisine to α4β2 nAChRs is a key aspect of its pharmacological profile. researchgate.netnih.gov This interaction is thought to be central to its effects on the mesolimbic reward pathway. if-pan.krakow.plnih.gov

Partial agonism at α4β2 nAChRs

Cytisine functions as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs). researchgate.netnih.govacs.orgnih.govbiomolther.orgfrontiersin.org This means that while it binds to the receptor, it elicits a response that is lower than that of a full agonist like nicotine. nih.govnih.gov This partial agonism is a critical feature of its mechanism of action, as it allows cytisine to modulate the activity of the α4β2 receptors without causing maximal stimulation. if-pan.krakow.plnih.gov Studies have shown that cytisine's efficacy at the α4β2 receptor is significantly lower than that of nicotine. nih.govbioline.org.br Specifically, in oocytes injected with α4β2 receptors, the response to a high concentration of cytisine was only about 15% of the response to acetylcholine. bioline.org.br This low-efficacy partial agonism is believed to contribute to its ability to alleviate withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine. if-pan.krakow.plnih.gov

Full agonism at α7 and α3β4 nAChRs*

In contrast to its partial agonist activity at α4β2 receptors, cytisine acts as a full agonist at α7 and α3β4* nicotinic acetylcholine receptors (nAChRs). if-pan.krakow.plnih.gov This means it can produce a maximal response at these receptor subtypes, similar to the endogenous neurotransmitter acetylcholine. uchile.cl Electrophysiological studies have confirmed that cytisine fully activates both α7 and α3β4* receptors. plos.orgresearchgate.net The full agonism at these specific nAChR subtypes contributes to the broader pharmacological profile of cytisine, although the primary focus for its application in smoking cessation remains its action at the α4β2 subtype. uchile.cl

Comparative studies of nAChR binding affinities with reference compounds

Comparative studies have been conducted to understand the binding affinity of cytisine relative to other well-known nicotinic ligands, such as nicotine and varenicline (B1221332). These studies have consistently shown that cytisine has a higher binding affinity for the α4β2 nAChR subtype than nicotine. if-pan.krakow.pl Specifically, the affinity of cytisine for α4β2* nAChRs has been reported to be approximately seven times higher than that of nicotine. if-pan.krakow.pl

When compared to varenicline, another partial agonist at α4β2 nAChRs, the binding affinities are more similar. In vitro binding assays have indicated that varenicline's affinity for the α4β2 receptor (Ki = 0.15 nM) is slightly higher than that of cytisine (Ki = 0.23 nM). researchgate.net Both cytisine and varenicline exhibit significantly higher affinity for the α4β2 subtype compared to the α7 subtype. nih.gov

| Compound | α4β2 nAChR | α7 nAChR | α3β4 nAChR |

|---|---|---|---|

| Cytisine | 0.17 - 0.45 | 4200 | 220 - 840 |

| Nicotine | 1.6 | Data Not Available | Data Not Available |

| Varenicline | 0.06 - 0.15 | 322 | Data Not Available |

Neurochemical Modulations in in vitro and in vivo Preclinical Models

The interaction of cytisine with nAChRs leads to downstream effects on various neurotransmitter systems, most notably the dopaminergic system.

Impact on dopamine (B1211576) release within the mesolimbic reward system

Preclinical studies have demonstrated that cytisine hydrochloride modulates dopamine release within the mesolimbic reward system, a key neural circuit involved in addiction. if-pan.krakow.plnih.govfrontiersin.org As a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), cytisine can moderately increase dopamine levels in the mesolimbic system when administered alone. if-pan.krakow.pl This action is thought to help alleviate withdrawal symptoms during smoking cessation. if-pan.krakow.plnih.gov

Preclinical Behavioral Pharmacology Studies

The impact of this compound on locomotor activity has been a subject of investigation in several preclinical studies, often in comparison to nicotine. Systemic administration of cytisine in drug-naïve rats has been shown to decrease locomotor activity, with a maximum effect that is less pronounced than that produced by nicotine. nih.gov Interestingly, when cytisine is injected directly into the ventral tegmental area of the brain, a region associated with the mesolimbic dopamine system, it has been observed to increase locomotion, suggesting a central mechanism of action. nih.govif-pan.krakow.pl This effect is believed to be mediated by the mesolimbic dopamine system. nih.gov

In rats that have been repeatedly administered nicotine, subsequent administration of cytisine had no effect on locomotor activity, which is indicative of the development of cross-tolerance between the two compounds. nih.gov Furthermore, studies have explored derivatives of cytisine, such as 3-bromocytisine (B1662614) (3-BrCy), which demonstrated a significant increase in locomotor activity compared to both cytisine and nicotine after systemic administration in rats. uchile.cl This effect was linked to the activation of nicotinic receptors in the striatum and the involvement of the dopaminergic system. uchile.cl

Conversely, peripheral administration of cytisine at concentrations that block the effects of nicotine did not show any impact on locomotion. researchgate.net This has led to the investigation of more active cytisine derivatives with improved pharmacokinetic profiles and selectivity for receptor subtypes involved in the locomotor pathway. researchgate.net

In preclinical models designed to assess the reinforcing properties of substances, cytisine has demonstrated the ability to substitute for nicotine. nih.gov In drug discrimination studies, animals trained to recognize nicotine will also respond to cytisine, indicating that it produces similar subjective effects. nih.govif-pan.krakow.pl This suggests that cytisine possesses reinforcing properties, which is further supported by findings that drug-naïve mice will self-administer cytisine intravenously. nih.gov

However, the reinforcing effects of cytisine appear to be more modest compared to nicotine. In a study where rats could self-administer either nicotine or cytisine, the animals self-administered significantly less cytisine than nicotine. nih.gov Despite the lower intake, cytisine substitution was still effective in maintaining a decrease in food intake and weight gain compared to baseline levels. nih.gov

Further studies have shown that while cytisine can substitute for nicotine, it does not appear to induce reinstatement of nicotine-seeking behavior after a period of extinction. researchgate.net At higher doses, cytisine has been observed to block the discriminative effects of nicotine, suggesting it may have a role in preventing relapse. researchgate.net

Preclinical research has suggested that cytisine may possess anxiolytic (anxiety-reducing) properties. termedia.pl Animal models of anxiety and depression have been utilized to explore these effects. termedia.pl The anxiolytic and antidepressant-like effects of cytisine are thought to be mediated through its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, and may also involve the aminergic systems and serotonin (B10506) reuptake. termedia.placs.org

Studies in mice have shown that certain cytisine analogues, such as 3-(2-pyridyl)cytisine, exhibited anxiolytic- and antidepressant-like effects in various behavioral tests. acs.org These effects were attributed to the antagonist actions at α4β2* nAChRs. acs.org

The potential for cytisine to modulate mood is an area of ongoing research, with its actions on dopamine release via activation of α4β2 and α6β2 nAChR subtypes being a key area of investigation. termedia.pl

Exploration of Diverse Pharmacological Activities in Preclinical Research (Beyond Nicotinic Agonism)

Recent preclinical research has begun to explore the potential antineoplastic, or anti-cancer, activity of cytisine and its derivatives. nih.gov Studies have investigated the effects of these compounds on various cancer cell lines.

One area of focus has been on triple-negative breast cancer (TNBC). A cytisine derivative was identified as an inhibitor of the interaction between embryonic ectoderm development (EED) and enhancer of zeste homolog 2 (EZH2), a protein-protein interaction crucial for the metastatic properties of TNBC cells. scienceopen.com This compound was found to inhibit cell proliferation, suppress the growth of 3D tumor spheres, and inhibit the metastasis and invasion of TNBC cells by reversing the epithelial-mesenchymal transition (EMT) and reducing the cancer stem cell population. scienceopen.com

Other research has pointed to cytisine derivatives showing anti-proliferative effects against breast cancer cells through the suppression of H3K4me3 and p27 expression. scienceopen.com Furthermore, a cytisine alkaloid was identified as an inhibitor of the menin-MLL interaction, with a derivative showing potent antiproliferative activity on hepatocellular carcinoma cells. researchgate.net

Cytisine has demonstrated anti-inflammatory properties in preclinical studies. researchgate.net The mechanism behind this activity is thought to involve the cholinergic anti-inflammatory pathway. drugbank.com This pathway is controlled by inhibiting the nuclear translocation of NF-κB and activating the JAK2-STAT3 pathway. drugbank.com

These findings suggest that cytisine and its derivatives have the potential to be developed for the treatment of inflammatory diseases. researchgate.net

Interactive Data Tables

Table 1: Effects of Cytisine and Related Compounds on Locomotor Activity

| Compound | Animal Model | Administration Route | Effect on Locomotion | Reference |

| Cytisine | Drug-naïve rats | Systemic | Decrease | nih.gov |

| Cytisine | Rats | Intracranial (Ventral Tegmental Area) | Increase | nih.govif-pan.krakow.pl |

| Cytisine | Nicotine-experienced rats | Systemic | No effect (cross-tolerance) | nih.gov |

| 3-Bromocytisine | Rats | Systemic | Significant increase | uchile.cl |

Table 2: Antineoplastic Activity of Cytisine Derivatives

| Cytisine Derivative | Cancer Type | Mechanism of Action | Observed Effects | Reference |

| Compound 1 (unnamed) | Triple-Negative Breast Cancer | EED-EZH2 PPI inhibitor | Inhibition of proliferation, suppression of tumor sphere growth, inhibition of metastasis | scienceopen.com |

| Unspecified | Breast Cancer | Suppression of H3K4me3 and p27 | Anti-proliferative | scienceopen.com |

| Cytisine alkaloid 1 | Hepatocellular Carcinoma | Menin-MLL interaction inhibitor | Antiproliferative | researchgate.net |

Nootropic activity for cognitive enhancement

Preclinical studies have explored the potential of this compound as a nootropic agent, investigating its effects on cognitive functions such as learning and memory. Animal studies have shown that cytisine, similar to nicotine, can facilitate the retention of avoidance training and improve memory and learning. if-pan.krakow.pl This beneficial action on cognitive processes is thought to involve the dopaminergic system, as it can be blocked by dopamine D1/D2 receptor antagonists. if-pan.krakow.pl

In mouse models of cognitive impairment, cytisine has been shown to reduce cognitive decline. mdpi.com Further research using in vitro models has demonstrated that cytisine can increase the expression of the α3 subunit of nicotinic acetylcholine receptors (nAChRs), which was found to be reduced in cognitively impaired mice. mdpi.com Nicotinic agonists, by activating nAChRs, are known to improve cognitive performance in both animals and humans, influencing synaptic plasticity through various mechanisms. biomolther.orgnih.gov

Investigations into cytisine derivatives have also been conducted to explore enhanced nootropic properties. One study synthesized and screened new derivatives of (-)-cytisine, finding that a specific derivative enhanced memory and had a positive effect on the cognitive functions of rats under stress conditions. nih.gov Molecular docking studies from this research suggest that the nootropic activity may be associated with its affinity for glutamate-binding subunits of kainate and AMPA receptors. nih.gov

Hypoglycemic and hypolipidemic effects

The potential metabolic effects of this compound have been an area of interest in preclinical research. Some studies claim hypoglycemic properties for cytisine. researchgate.net The combination of cytisine and Trolox C has been suggested as a possible effective treatment for type 2 diabetes, with theoretical usefulness confirmed in animal models, although these drugs are not effective alone. researchgate.net

Antibiotic, antiviral, and anti-hepatitis potentials

The antimicrobial and antiviral properties of cytisine and its derivatives have been investigated in preclinical settings. Cytisine is a major bioactive component of Sophora alopecuroides L., a traditional Chinese medicine used for treating hepatitis. researchgate.net Research has explored the anti-hepatitis C virus (HCV) effects of related compounds. For instance, Cyclosporin A and its non-immunosuppressive analogue NIM811 have been shown to strongly suppress HCV replication in cell culture by inhibiting cyclophilin B, a cellular cofactor for the virus. nih.gov While direct evidence for cytisine's anti-HCV activity is limited in the provided results, its presence in traditional remedies for hepatitis suggests a potential role that warrants further investigation. researchgate.netgoogle.com

In terms of broader antiviral activity, derivatives of other alkaloids have shown promise. For example, castanospermine (B190763) has demonstrated activity against the dengue virus and HIV-1, while its derivative celgosivir (B1668368) is active against the hepatitis C virus, HSV-1, bovine viral diarrhea, and murine leukemia. mdpi.com

Regarding antibiotic potential, studies on N-acyl derivatives of cytisine have been conducted. These synthesized compounds were tested for antimicrobial and antifungal activity, with derivatives containing isoxazole (B147169) fragments showing the most pronounced antibacterial effects. mdpi.com Another alkaloid, aloperine, isolated from Sophora plants, has exhibited antibacterial and antiviral properties. selleckchem.com

Neuroprotective effects in various neurological models

Preclinical research has extensively investigated the neuroprotective potential of this compound in various models of neurological disorders. if-pan.krakow.plresearchgate.netnih.gov Studies have shown that cytisine can protect against cytotoxicity induced by beta-amyloid and N-methyl-D-aspartate in both in vitro cortical neuron cultures and in a mouse model of cerebral ischemia-reperfusion injury. nih.gov

In the context of Parkinson's disease, epidemiological studies have noted a negative correlation between smoking and the incidence of the disease. if-pan.krakow.pl This has led to research into nicotinic agonists like cytisine. In a mouse model of Parkinson's disease, cytisine has been shown to protect dopaminergic neurons. nih.gov Research has indicated that cytisine can reduce the loss of dopaminergic neurons and improve Parkinson's-related behaviors in female mice, an effect that appears to be enhanced by the presence of 17-β-estradiol. nih.govtamu.edutermedia.plbiorxiv.org The neuroprotective mechanism is suggested to involve the inhibition of apoptotic endoplasmic reticulum (ER) stress signaling pathways in dopaminergic neurons. nih.govtamu.edu Specifically, cytisine and 17-β-estradiol may work in combination to inhibit all three arms of apoptotic ER stress signaling. nih.gov

Cytisine has also demonstrated anti-epileptic and neuroprotective effects in a rat model of temporal lobe epilepsy (TLE). nih.govresearchgate.netfrontiersin.org In these studies, cytisine treatment significantly reduced seizures, attenuated hippocampal damage, and improved cognitive function. nih.govresearchgate.netfrontiersin.org The proposed mechanism involves the activation of α7 nicotinic acetylcholine receptors (α7nAChRs), leading to decreased glutamate (B1630785) levels, inhibition of synaptic remodeling, and improved cholinergic transmission in the hippocampus. nih.govresearchgate.netfrontiersin.org

Analgesic properties

The potential analgesic effects of cytisine and its derivatives have been explored in preclinical studies. In one study, cytisine derivatives were tested for analgesic activity using the "acetic writhing" test in mice. However, at the tested doses, these specific derivatives did not demonstrate significant analgesic activity, with the reduction in writhing being much lower than that of the reference drug, diclofenac (B195802) sodium. mdpi.com

Modulation of ethanol (B145695) consumption behaviors

Preclinical studies have consistently demonstrated that cytisine can modulate behaviors related to ethanol consumption. In mouse models, pretreatment with cytisine has been shown to significantly reduce chronic voluntary ethanol consumption and preference. nih.govresearchgate.net This effect has been observed in different drinking paradigms, including intermittent and continuous access to ethanol. nih.gov

The mechanism behind this modulation is believed to involve the brain's reward pathways, specifically nicotinic acetylcholine receptors (nAChRs) in the midbrain dopamine system. researchgate.net Cytisine has been found to attenuate the upregulation of ΔFosB, a key transcription factor in addiction, in the striatum following chronic ethanol consumption. nih.gov This suggests that cytisine can reduce the neurochemical adaptations induced by chronic ethanol use. nih.gov

Furthermore, cytisine has been shown to reduce ethanol intake in a "drinking in the dark" model, which mimics binge-like drinking behavior. nih.gov Importantly, the effect of cytisine on ethanol consumption appears to be specific, as it does not typically reduce the intake of other rewarding substances like sucrose. nih.gov Studies have also investigated the interaction between nicotine and ethanol consumption, finding that cytisine can reduce nicotine-induced increases in ethanol intake. researchgate.net These findings collectively suggest that nAChRs are a critical therapeutic target for regulating ethanol consumption. researchgate.net

Investigations into body mass regulation and weight gain prevention

Preclinical research has investigated the effects of cytisine on body mass and food intake, particularly in the context of smoking cessation, where weight gain is a common concern. nih.govnih.gov In studies using rat models, cytisine administration has been shown to result in decreased weight gain. nih.govnih.gov

In one experiment, rats receiving programmed infusions of cytisine ate less and gained less weight compared to a control group, primarily due to a reduced frequency of meals. nih.govnih.gov Even after the cytisine administration phase ended, the animals maintained a lower body weight relative to the controls. nih.govnih.gov In another experiment where cytisine was substituted for nicotine in a self-administration protocol, it maintained decreases in food intake and weight gain compared to baseline by reducing total pellet intake and meal size. nih.govnih.gov

The mechanism for this effect on body weight is thought to be related to the activation of specific nAChR subtypes. termedia.pl Research in obese mice has shown cytisine to be effective in reducing food intake, with the proposed mechanism involving the β4 subunit of nAChRs in the arcuate nucleus of the hypothalamus, a key center for regulating food intake. termedia.pl These findings from non-clinical studies suggest that cytisine could be useful in reducing body mass and preventing weight gain. researchgate.net

Table of Research Findings on this compound's Pharmacological Activities

| Pharmacological Activity | Animal Model | Key Findings |

| Nootropic Activity | Mouse models of cognitive impairment | Reduced cognitive decline and increased expression of the Chrna3 nAChR subunit. mdpi.com |

| Rats under stress conditions | A derivative of (-)-cytisine enhanced memory and cognitive function. nih.gov | |

| Hypoglycemic Effects | Animal models | The combination of cytisine and Trolox C showed theoretical usefulness for type 2 diabetes. researchgate.net |

| Antibiotic/Antiviral | In vitro | N-acyl derivatives of cytisine with isoxazole fragments showed antibacterial activity. mdpi.com |

| Neuroprotection | Mouse model of Parkinson's disease | Attenuated Parkinson's-related behaviors and reduced loss of dopaminergic neurons, especially in female mice. nih.govtamu.edutermedia.plbiorxiv.org |

| Rat model of temporal lobe epilepsy | Reduced seizures, attenuated hippocampal damage, and improved cognition. nih.govresearchgate.netfrontiersin.org | |

| Ethanol Consumption | C57BL/6J mice | Significantly reduced chronic voluntary ethanol consumption and preference. nih.govresearchgate.net |

| C57BL/6J mice | Attenuated the upregulation of striatal ΔFosB following chronic ethanol consumption. nih.gov | |

| Body Mass Regulation | Sprague-Dawley rats | Decreased weight gain and reduced food intake through decreased meal frequency and size. nih.govnih.gov |

| Obese mice | Effective in reducing food intake, likely via β4 nAChRs in the hypothalamus. termedia.pl |

Potential relevance in Parkinson's disease models

Preclinical studies have highlighted the neuroprotective potential of this compound in animal models of Parkinson's disease. In a model using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which induces parkinsonian symptoms by causing degeneration of dopaminergic neurons, cytisine demonstrated a protective effect. if-pan.krakow.pl It partially prevented the MPTP-induced decrease in striatal dopamine concentration and the subsequent increase in dopamine turnover. if-pan.krakow.pl Further research using a 6-hydroxydopamine (6-OHDA)-induced mouse model of parkinsonism found that systemically administered low-dose cytisine reduced the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) in female mice, but not in male mice. biorxiv.orgnih.gov This sex-specific neuroprotection appears to be linked to the presence of estrogen. biorxiv.orgtamu.edunih.gov

Studies have shown that cytisine's neuroprotective effects are mediated through its interaction with nicotinic acetylcholine receptors (nAChRs). uchile.cl Specifically, cytisine, as a partial agonist for α4β2 nAChRs, is thought to inhibit endoplasmic reticulum (ER) stress, a key factor in the loss of dopaminergic neurons in Parkinson's disease. biorxiv.orgtamu.edu Research suggests that cytisine acts in combination with 17-β-estradiol to inhibit all three arms of the ER stress response, providing a potential mechanism for the observed sex-specific neuroprotection in female parkinsonian mice. biorxiv.org In vivo studies have confirmed that depleting systemically circulating 17β-estradiol in female parkinsonian mice eliminates the neuroprotective effects of cytisine. nih.gov

Potential relevance in Alzheimer's disease models

The potential of this compound in the context of Alzheimer's disease is also an area of active investigation. Nicotinic acetylcholine receptors (nAChRs) are implicated in cognitive function, and their dysfunction is a feature of Alzheimer's disease. mdpi.comnih.gov Cytisine, by acting on these receptors, may offer therapeutic benefits. mdpi.com

In vitro studies using HT22 cells, a cell line used in Alzheimer's research, have shown that cytisine can increase the expression of the cholinergic receptor nicotinic α3 subunit (Chrna3). mdpi.com This is significant as microarray analysis of the hippocampi of cognitively impaired adult mice revealed a significant reduction in Chrna3. mdpi.com Furthermore, a derivative of cytisine, Cytisine N-methylene-(5,7,4'-trihydroxy)-isoflavone, has been shown to induce neural stem cell proliferation and reverse cognitive deficits in early Alzheimer's disease models by activating the canonical Wnt/β-catenin pathway. researchgate.net These findings suggest that cytisine and its derivatives could be valuable in mitigating the cognitive decline associated with Alzheimer's disease. mdpi.comresearchgate.net

Synergistic effects with co-agents in type 2 diabetes models

Preclinical research has identified a potential role for this compound in the treatment of type 2 diabetes, particularly when used in combination with other agents. A computational drug-repurposing scoring system identified the combination of cytisine and Trolox C, a vitamin E analog, as a potential treatment for type 2 diabetes. researchgate.netnih.govnih.gov

Subsequent studies in animal models of type 2 diabetes confirmed the efficacy of this combination. nih.govnih.govresearchgate.net While neither cytisine nor Trolox C alone was effective, their combined administration was shown to improve diabetes in diabetic mice. researchgate.netnih.gov This was evidenced by improvements in fasting blood glucose concentrations and intraperitoneal glucose tolerance tests. nih.gov Importantly, the combination of Trolox C and cytisine did not adversely affect the body weight of the diabetic mice. nih.gov These findings open up the possibility of developing new therapeutic strategies for type 2 diabetes using cytisine in combination with other compounds. researchgate.net

Preclinical Toxicity Studies

Acute and repeat dose toxicity assessments in animal models

The acute toxicity of this compound has been evaluated in several animal species. The median lethal dose (LD50) varies depending on the species and the route of administration.

| Animal Model | Route of Administration | LD50 |

| Male Mice | Intravenous (i.v.) | 2.3 mg/kg |

| Female Mice | Intravenous (i.v.) | 3.1 mg/kg |

| Male Mice | Subcutaneous (s.c.) | 13 mg/kg |

| Female Mice | Subcutaneous (s.c.) | 13 mg/kg |

| Male Mice | Oral (p.o.) | 13 mg/kg |

| Female Mice | Oral (p.o.) | 29 mg/kg |

| Rats (both sexes) | Intraperitoneal (i.p.) | 9 mg/kg |

| Rats (both sexes) | Subcutaneous (s.c.) | 11 mg/kg |

| Rats (both sexes) | Oral (p.o.) | 38 mg/kg |

| Dogs | Subcutaneous (s.c.) | 4 mg/kg |

| This table is based on data from reference if-pan.krakow.pl. |

Repeat-dose toxicity studies have also been conducted. In mice administered 7.6 mg/kg of cytisine daily for 30 days and in rats given up to 1.35 mg/kg for 90 days, no significant histomorphological changes or alterations in clinical laboratory parameters were observed. if-pan.krakow.pl Similarly, chronic administration to mice (3.3 mg/kg for 45 days), rats (0.45 and 0.9 mg/kg for 180 days), and dogs (0.46 mg/kg for 180 days) did not lead to changes in clinical laboratory parameters or histomorphology, although liver dystrophia was noted in some cases. if-pan.krakow.plresearchgate.netnih.gov Non-GLP repeat-dose toxicity studies in mice, rats, and dogs have not revealed significant toxicity to various organs, including the hematopoietic system, gastric mucosa, kidneys, and liver. ncsct.co.uk

Genotoxicity and toxicity to reproduction and development in non-GLP studies

Non-GLP (Good Laboratory Practice) studies have provided insights into the genotoxic and reproductive toxicity profile of this compound. An in vivo study in mice bone marrow cells found that cytisine was not genotoxic. ncsct.co.uk When administered orally at doses of 1 mg/kg or 5 mg/kg, it did not cause cytogenetic aberrations. if-pan.krakow.pl

Regarding reproductive and developmental toxicity, available non-GLP studies suggest a lack of significant adverse effects. ncsct.co.uk One study indicated that cytisine does not appear to be embryotoxic or cytotoxic. researchgate.net A combined fertility and embryofetal developmental toxicity study in rats, where males were dosed for four weeks and females for two weeks prior to mating and through gestation, showed no treatment-related mortality or clinical signs of toxicity at doses up to 10.0 mg/kg. iitri.org While a slight effect on body weight was seen at the highest dose, there were no treatment-related effects on mating or male reproduction. iitri.org

Interference with breathing and teratogenicity observations in test mice

Studies in test mice have indicated that cytisine can interfere with breathing and may be lethal at high doses. wikipedia.org An intravenous LD50 of approximately 2 mg/kg has been reported in mice, with death resulting from respiratory interference. wikipedia.org In cases of cytisine overdose, symptoms can include breathing problems, and fatalities due to respiratory failure have been reported. drugs.comncsct.co.uk

Regarding teratogenicity, some sources state that cytisine is teratogenic. wikipedia.org However, another study suggests it does not seem to be teratogenic. researchgate.net A study evaluating the effects of cytisine on nicotine-induced embryotoxicity in zebrafish larvae found that cytisine itself did not affect mortality across a wide range of concentrations and only caused a delay in hatching at very high concentrations. nih.gov When administered with nicotine, cytisine partially mitigated the adverse teratogenic effects of nicotine. nih.gov Further research is needed to fully elucidate the teratogenic potential of this compound.

Structure Activity Relationship Sar Studies of Cytisine and Its Analogues

Identification of Essential Pharmacophoric Elements

The biological activity of cytisine (B100878) is intrinsically linked to specific structural motifs that act as a molecular key to unlock receptor function. These pharmacophoric elements are the foundational components that define its interaction with nAChRs.

Role of the positively charged nitrogen atom and the aromatic ring system

A critical feature of the cytisine pharmacophore is the presence of a basic nitrogen atom, which becomes positively charged under physiological conditions, and an aromatic ring system. The protonated piperidine (B6355638) nitrogen is thought to engage in a cation-π interaction with aromatic residues, such as tryptophan, within the receptor's binding site. researchgate.net This interaction, where the positive charge of the nitrogen is attracted to the electron-rich face of the aromatic ring, is a crucial anchor for the ligand. Docking experiments with a model of the α4β2 nAChR suggest that the protonated piperidine ring nestles into an "aromatic box," highlighting the importance of this interaction. researchgate.net Furthermore, studies have revealed that cytisine can form a second cation-π interaction at the agonist binding site, an observation that deepens our understanding of its binding mode. nih.govacs.org The aromatic character of the pyridone ring in cytisine, while less pronounced than the pyridine (B92270) ring in nicotine (B1678760), is also considered to play a role in receptor binding. mdpi.com

Influence of the pyridone ring and piperidine nitrogen in receptor binding

The pyridone ring and the piperidine nitrogen are pivotal players in the receptor binding of cytisine. The piperidine nitrogen, being the primary basic center, is the site of protonation, which is essential for the formation of the bioactive cationic species. acs.org The distance between this nitrogen and the carbonyl oxygen of the pyridone ring is structurally analogous to the distance between the two nitrogen atoms in nicotine, suggesting a common binding motif for these nicotinic agonists. mdpi.comuchile.cl

Modifications to both the pyridone ring and the piperidine nitrogen have profound effects on receptor affinity and efficacy. researchgate.net For instance, substitutions on the pyridone ring can alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with the receptor. nih.gov Similarly, N-substitutions on the piperidine ring have been shown to modulate affinity, with the size and electron-withdrawing nature of the substituent being key determinants. researchgate.netnih.gov Methylation of the piperidine nitrogen, for example, leads to a significant decrease in affinity for α4β2 nAChRs, likely due to steric clashes within the binding pocket. nih.govscienceopen.com

Stereochemical Determinants of Receptor Interaction and Biological Activity

The three-dimensional arrangement of atoms in cytisine is not arbitrary; its specific stereochemistry is a critical determinant of its biological activity. The rigid, multi-ring structure of cytisine restricts its conformational freedom, predisposing it to a geometry that is favorable for receptor binding.

Impact of axial/equatorial conformer predominance on protonation and receptor binding

The conformation of the piperidine ring, specifically the orientation of the N-H bond as either axial or equatorial, has significant implications for cytisine's activity. Unexpectedly, the axial conformer of cytisine is the predominant form, a phenomenon attributed to an intramolecular hydrogen bond between the piperidine N-H and the pyridone nitrogen. acs.orgresearchgate.net This stabilization of the axial conformer is crucial because it presents the most favorable orientation for protonation, the initial step in activating cytisine for receptor binding. acs.orgvulcanchem.com If cytisine behaved like piperidine, where the equatorial form dominates, its potency as a nicotinic agonist would be difficult to explain. acs.org The lower energy required for the protonation of the axial conformer underscores its importance in the biological action of cytisine. acs.org

Computational and Experimental Approaches to SAR Elucidation

The unraveling of cytisine's SAR has been a synergistic effort, combining the power of computational modeling with the precision of experimental techniques. These approaches have provided a detailed, atomic-level understanding of how cytisine and its analogues interact with their biological targets.

Insights from Rotational Spectroscopy for Three-Dimensional Structure Characterization

Rotational spectroscopy has emerged as a powerful technique for the detailed three-dimensional structural elucidation of molecules in the gas phase, providing insights that are often not accessible through other methods. acs.org This high-resolution spectroscopic technique allows for the precise determination of molecular geometry and the characterization of different conformers. acs.orgifpan.edu.pl

In the context of cytisine, rotational spectroscopy has been instrumental in understanding its conformational landscape. A significant study combined laser ablation with high-resolution rotational spectroscopy to investigate the structure of cytisine. acs.org This research led to the characterization of two distinct conformers: one with an axial and another with an equatorial arrangement of the piperidinic NH group. acs.org

Unexpectedly, the axial conformer was found to be the predominant form in the supersonic jet, a finding that contrasts with the behavior of similar molecules like piperidine. acs.org This preference for the axial configuration has been attributed to the presence of an intramolecular hydrogen bond between the NH group and the nitrogen atom of the pyridone ring (NH···N). acs.org This interaction provides additional stability to the axial form. acs.org

The study was able to resolve the ¹⁴N hyperfine structure arising from the two nitrogen nuclei in cytisine. acs.org This detailed analysis of the nuclear quadrupole coupling constants for each nitrogen atom served as a crucial tool for conformational identification, as the electronic environment around the piperidinic nitrogen is distinct in the axial and equatorial forms. acs.org The experimental characterization of this intramolecular NH···N hydrogen bond in the axial conformer provides a compelling explanation for its observed predominance. acs.org

These findings from rotational spectroscopy offer valuable support for the two-center model that explains the pharmacological activity of cytisine at nicotinic receptors. acs.org The precise three-dimensional structure, including the specific arrangement of the piperidine ring, is a critical determinant of its interaction with the receptor. researchgate.net

The data obtained from these spectroscopic studies provide a benchmark for theoretical calculations and a deeper understanding of the structure-activity relationships of cytisine and its analogues. ifpan.edu.pl

| Parameter | Axial Conformer | Equatorial Conformer |

| Piperidinic NH Arrangement | Axial | Equatorial |

| Relative Abundance | Predominant | Less Abundant |

| Stabilizing Interaction | Intramolecular NH···N Hydrogen Bond | - |

Synthetic Methodologies for Cytisine and Its Derivatives

Total Synthesis Approaches to the Cytisine (B100878) Skeleton

The total synthesis of cytisine has been accomplished through various strategic approaches, which can be broadly classified based on the final ring-closing step to form the tricyclic core. These strategies involve the sequential or convergent assembly of the A, B, and C rings of the molecule.

The construction of the tricyclic skeleton of cytisine can be envisioned by forming one of the three constituent rings—the pyridone A-ring, the central B-ring, or the piperidine (B6355638) C-ring—in the final key step. Analyses of reported syntheses show that strategies have been successfully developed based on the closure of each of these rings. researchgate.net For instance, some methods focus on building the A and B rings first, followed by the final closure of the C-ring. Conversely, other syntheses prioritize the formation of the C-ring and then construct the B-ring, or assemble a precursor containing the A and C rings before the final B-ring cyclization.

Several synthetic routes to cytisine have commenced with a substituted pyridine (B92270) precursor that ultimately becomes the A-ring. In one of the earliest and most notable syntheses, van Tamelen utilized 2-methylpyridine (B31789) as the foundational block for the A-ring, to which the C-ring was first appended. scispace.com The B-ring was then formed via intramolecular nucleophilic displacement by the pyridine nitrogen. scispace.com This strategy of using a pyridine derivative to establish the A-ring and subsequently forming the B-ring has been adopted and modified in later syntheses.

An alternative approach involves using a glutarimide (B196013) or pyridone moiety as the precursor for the A-ring. One synthesis involved the N-alkylation of glutarimide, which, after protonation and reaction with a mesylate, forms a bispidine structure through an intramolecular conjugate addition of an enolate onto the pyridone. researchgate.netresearchgate.net Gallagher and coworkers developed a strategy where a key step is the N-selective alkylation of a 6-bromopyridone to form the C(10)–N(1) bond, followed by a palladium-mediated intramolecular α-arylation of a lactam to complete the tricyclic core. nih.govrsc.orgrsc.org Another approach by Coe utilized a Heck cyclization of an activated glutarimide-derived ketene (B1206846) aminal to create the bridged tricyclic intermediate.

The construction of cytisine can also be approached by using a piperidine derivative as the starting point for the C-ring. One such method involved elaborating a desymmetrised cis-piperidine alcohol to form the C-ring. researchgate.netresearchgate.net A highly efficient synthesis of enantiopure (-)-cytisine reported by Danieli and colleagues relied on a readily available chiral building block, cis-piperidine-3,5-dimethanol monoacetate, to establish the stereochemistry of the C-ring early in the synthesis. nih.govacs.org A more recent asymmetric synthesis also formed the piperidine C-ring through a stereodivergent intramolecular 6-endo aza-Michael addition. scispace.comntu.edu.sg

Several research groups have reported distinct total syntheses of cytisine, each with unique key steps and strategies.

van Tamelen (1955): One of the first total syntheses of (±)-cytisine was reported by Eugene van Tamelen. acs.org His 11-step synthesis began with 2-methylpyridine (A-ring precursor) and involved the formation of a pyridinium (B92312) salt to close the B-ring and an intramolecular aza-Michael addition to form the C-ring. scispace.comntu.edu.sgacs.org The resolution of the racemic product yielded (-)-cytisine identical to the natural alkaloid. researchgate.netresearchgate.net

O'Neill/Pfizer (2000): Brian T. O'Neill and colleagues at Pfizer developed a concise, five-step synthesis of (±)-cytisine. acs.orgnih.gov This work was part of a larger effort that investigated cytisine analogues, ultimately leading to the development of Varenicline (B1221332) (Chantix®). nih.govnih.govlgcstandards.comnih.gov The synthesis featured an in situ Stille or Suzuki biaryl pyridine coupling and a selective reduction of a pyridinium ring to form the diazabicyclo[3.3.1]nonane intermediate with high diastereoselectivity. acs.orgnih.gov

Gallagher (2004): Timothy Gallagher's group reported a convergent synthesis of racemic cytisine in eight steps. rsc.org The key transformations included the N-selective alkylation of 6-bromopyridone and a palladium(0)-mediated intramolecular α-arylation of a lactam to assemble the tricyclic core. nih.govrsc.orgrsc.org The strategy was designed to be flexible for application to other lupin alkaloids. researchgate.net

Table 1: Comparison of Selected Total Syntheses of Cytisine This is an interactive table. Click on the headers to sort.

| Lead Researcher(s) | Year | Key Strategy/Reaction | Number of Steps | Overall Yield | Target |

| van Tamelen | 1955 | Pyridinium salt formation (B-ring closure) | 11 | 2% | (±)-Cytisine |

| Govindachari | 1957 | Hydrogenation of a pyridine-derived B-ring | 6 | 0.3% | (±)-Cytisine |

| O'Neill (Pfizer) | 2000 | Suzuki/Stille coupling, pyridinium reduction | 5 | Not specified | (±)-Cytisine |

| Gallagher | 2004 | N-alkylation of bromopyridone, Pd-mediated α-arylation | 8 | 21% (from key intermediate) | (±)-Cytisine |

| Danieli | 2004 | Ruthenium-catalyzed RCM | 12 | 9% | (-)-Cytisine |

Asymmetric Synthesis Strategies for Enantiopure Cytisine

While early syntheses produced racemic mixtures of cytisine, subsequent efforts have focused on asymmetric strategies to directly obtain the naturally occurring and biologically active (-)-enantiomer. To date, no enantioselective routes had been published before the work of Danieli and Lesma. acs.org

One of the first total enantioselective syntheses of (-)-cytisine was reported in 2004, featuring a ruthenium-catalyzed ring-closing metathesis (RCM) as the key step. nih.govacs.org This approach starts from a chiral piperidine-based building block, ensuring the correct stereochemistry is carried through the synthesis. acs.org The availability of both enantiomers of the starting material makes this route adaptable for producing both (+) and (–)-cytisine. acs.org

Another asymmetric approach achieved the synthesis of (-)-cytisine by forming the piperidine C-ring via a stereodivergent intramolecular 6-endo aza-Michael addition. ntu.edu.sg The absolute stereochemistry in this route was established using an Evans acyl oxazolidinone enolate alkylation reaction. scispace.comntu.edu.sg Interestingly, this alkylation proceeded with an unexpected stereochemical outcome, which was attributed to the participation of the pyridine nitrogen lone pair in chelating the counter-ion. scispace.com

More recent strategies include a modular asymmetric synthesis that uses Matteson homologations to construct a chiral building block, which is then converted to a dihydropyridone via ring-closing metathesis. researchgate.net This central intermediate is then diastereospecifically transformed into either (+) or (–)-cytisine. researchgate.net

Danieli's Enantioselective Synthesis of (-)-Cytisine

In 2004, Danieli and his team reported the first total enantioselective synthesis of the naturally occurring (-)-cytisine. acs.org Their approach utilizes a ruthenium-catalyzed ring-closing metathesis (RCM) reaction as the pivotal step. acs.orgnih.gov The synthesis commences from a readily available chiral building block, cis-piperidine-3,5-dimethanol monoacetate. acs.orgnih.gov This strategic choice of starting material allows for the construction of the target molecule in both its enantiomeric forms. acs.org

Honda's Asymmetric Synthesis of (+)-Cytisine

Toshio Honda's group has also made substantial contributions to the asymmetric synthesis of cytisine and related alkaloids. nih.govresearchgate.netacs.org In 2005, they reported the syntheses of (+)-cytisine, as well as (-)-kuraramine, (-)-isokuraramine, and (-)-jussiaeiine A. nih.govacs.org Their retrosynthetic analysis of (+)-cytisine identified a key chiral intermediate that could be accessed from a protected hydroxyproline (B1673980) derivative. sci-hub.ru

Other research groups have also explored asymmetric routes to cytisine. For instance, an approach utilizing a stereodivergent intramolecular 6-endo aza-Michael addition has been employed to form the piperidine C-ring, with the absolute stereochemistry established through an Evans acyl oxazolidinone enolate alkylation reaction. scispace.comntu.edu.sg Another modular approach involves Matteson homologations for the construction of a chiral C3-building block, which is then converted into a dihydropyridone via ring-closing metathesis. researchgate.net

Chemical Derivatization Strategies for Structural Modification

The chemical modification of the cytisine scaffold has been extensively explored to generate derivatives with altered pharmacological profiles, including enhanced receptor selectivity and improved pharmacokinetic properties. These strategies primarily focus on N-substitution, modifications to the pyridone ring system, halogenation, and the application of reactions like the Mannich reaction.

N-substitution reactions (e.g., N-alkyl, N-benzyl, N-amide, N-nitrobenzyl derivatives)

Substitution at the secondary amine (N-12) of the cytisine core is a common strategy for structural modification. nih.govmdpi.com While N-substitution can sometimes lead to a decrease in affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), it can also confer higher selectivity for specific receptor subtypes. nih.govnih.gov

A variety of N-substituted derivatives have been synthesized, including:

N-alkyl derivatives : The introduction of alkyl groups of varying sizes can influence the compound's interaction with nAChR subtypes. nih.gov

N-benzyl derivatives : N-benzylcytisine and its halogenated analogues have been synthesized and structurally characterized. researchgate.netdntb.gov.ua These derivatives have shown interesting biological activities, including antiproliferative effects against certain cancer cell lines. researchgate.net

N-amide derivatives : The synthesis of N-acylamino-acid derivatives of cytisine has been reported, expanding the chemical space of cytisine analogues. mdpi.comresearchgate.net

N-nitrobenzyl derivatives : These derivatives have been synthesized and their mass spectral fragmentation patterns studied. acs.org

The introduction of different substituents on the basic nitrogen of cytisine can lead to compounds that lose the full agonist activity observed with the parent molecule at certain nAChR subtypes. nih.gov For instance, some N-substituted derivatives act as competitive antagonists at the α4β2 and α3β4 subtypes. nih.gov

Modifications to the pyridone ring system

Modifications to the pyridone ring of cytisine have been undertaken to explore structure-activity relationships and develop new ligands. nih.gov These modifications can significantly impact the affinity and selectivity of the derivatives for different nAChR subtypes.

One notable modification is the introduction of a nitro group at the 3-position of the pyridone ring, which has been shown to enhance the already high affinity of cytisine for nAChRs. nih.gov Other strategies have focused on the synthesis of cytisine-inspired pyridone libraries through diversity-oriented synthesis, leading to the discovery of compounds with novel biological activities, such as Bcl-2 inhibitors. nih.gov

Furthermore, the synthesis of 9- and 10-substituted cytisine derivatives has been reported. nih.govgoogle.com For example, the introduction of a hydroxymethyl group at the 10-position has been achieved, providing the first examples of cytisine derivatives with substitution at this position. nih.gov These modifications can lead to enhanced selectivity for the α4β2 nAChR subtype. nih.gov

Halogenation as a route to increased lipophilicity and nAChR affinity

Halogenation of the cytisine molecule, particularly on the pyridone ring, has been investigated as a strategy to increase lipophilicity and modulate affinity for nAChRs. uchile.cl Increased lipophilicity is expected to improve the absorption of the compound and its ability to cross the blood-brain barrier. uchile.cl

Bromination of the pyridone ring at the C-3 position has been shown to increase both the potency and efficacy of cytisine at recombinant human neuronal nAChRs. uchile.clresearchgate.net Similarly, iodination at this position also results in potent nAChR agonists. uchile.cl The effects of halogenation are subtype-dependent. For instance, halogenation at C-3 of cytisine and its analogue, thiocytisine, significantly increases affinity for the α4β2* nAChR. researchgate.net

Halogenation at the C-5 position, however, tends to decrease the affinity for α4 subunit-containing nAChR subtypes, with the effect being more pronounced for bromination than for iodination. uchile.cl

Mannich reaction applications in heterocyclic cytisine derivative synthesis

The Mannich reaction is a versatile and efficient method for the synthesis of new N-heterocyclic derivatives of cytisine. sibran.ru This reaction is widely used in organic synthesis to create a variety of practically important compounds. sibran.ru In the context of cytisine chemistry, the Mannich reaction allows for the introduction of various heterocyclic fragments into the cytisine molecule. sibran.ru

This approach has been used to synthesize cytisine derivatives containing:

3,4-dihydropyrimidine-(1H)-2-thione moieties : These derivatives are obtained through the aminomethylation of the thiones with cytisine and formaldehyde. sibran.ru

Flavonoid structures : The aminomethylation of 7-hydroxyisoflavones with cytisine and formalin leads to the formation of 8-(cytisin-12-yl)methyl-7-hydroxyisoflavones. researchgate.net

8-hydroxyquinoline (B1678124) analogues : The modified Mannich reaction using 8-hydroxyquinoline as the active hydrogen-containing component can be employed to synthesize cytisine structural analogues. researchgate.net

The combination of two or more pharmacophore fragments in one molecule is a key strategy in the design of new biologically active substances. sibran.ru The Mannich reaction provides a powerful tool to achieve this by linking cytisine to various heterocyclic systems. sibran.rursc.org

Synthesis of N-glycosylamines and thiocarbamide derivatives

The synthesis of N-glycosylamines and thiocarbamide derivatives of cytisine represents another avenue for structural modification aimed at altering the biological properties of the parent alkaloid.

N-glycosylamines are formed by the reaction of a sugar with an amine. While specific examples of N-glycosylamines directly derived from cytisine are not extensively detailed in the provided context, the general synthesis of glycosylamines is well-established and involves the reaction of a sugar hemiacetal with an amine. mdpi.com The introduction of a glycosidic moiety to cytisine could potentially decrease its toxicity and prolong its action through gradual hydrolysis. sibran.ru

Thiocarbamide derivatives are synthesized by the reaction of isothiocyanates with amines. sibran.ru The synthesis of thiocarbamide derivatives of cytisine has been carried out using acetal (B89532) isothiocyanates. sibran.ru The introduction of a thioamide fragment into the cytisine structure expands the possibilities for chemical modification and may lead to new biological activities. sibran.ru

Classical acylation reactions for novel biologically active substances

Classical acylation is a foundational method for the structural modification of cytisine to generate novel compounds with potential biological activity. preprints.org This process typically involves the reaction of cytisine with various acylating agents, such as acyl halides or anhydrides, to form N-acyl derivatives. researchgate.net The reaction is generally carried out in a dry organic solvent, like dichloromethane, in the presence of a base such as triethylamine (B128534) to neutralize the acid byproduct. preprints.orgmdpi.com This straightforward approach allows for the introduction of a wide array of functional groups onto the cytisine scaffold, thereby modulating its physicochemical and biological properties. preprints.orgresearchgate.net

Researchers have successfully synthesized new acyl derivatives of cytisine by reacting it with 1,2-azole-3-, pyridine-3-, pyridine-4-, and adamantane-1-carbonyl chlorides. preprints.orgmdpi.com The introduction of these specific fragments has been a strategic effort to discover substances with new or enhanced biological activities. preprints.org For instance, the inclusion of isoxazole (B147169), isothiazole, and pyridine heterocycles is a common strategy in medicinal chemistry to potentially increase efficacy and improve pharmacokinetic profiles. preprints.org Similarly, the adamantane (B196018) moiety, known for its high lipophilicity and bulky structure, can enhance the transport of the compound across biological membranes, thereby modifying its pharmacological action. preprints.orgmdpi.com

Studies on the resulting N-acylcytisine derivatives have revealed a range of biological activities. nih.gov Specifically, derivatives featuring isoxazole fragments have demonstrated the most significant antibacterial activity, particularly against Staphylococcus aureus. preprints.orgmdpi.com In some cases, the antibacterial effect of these derivatives was found to be comparable to the drug ceftriaxone (B1232239). preprints.org Meanwhile, derivatives incorporating an adamantane group have shown the greatest antiviral effects. preprints.orgmdpi.comnih.gov These findings underscore the utility of classical acylation as a tool for generating structurally diverse cytisine analogues with promising biological profiles for further investigation. mdpi.com

Table 1: Biological Activity of Selected N-Acyl Cytisine Derivatives

| Acyl Fragment | Target Activity | Key Findings | Reference |

|---|---|---|---|

| Isoxazole | Antibacterial | Showed the most pronounced activity against Staphylococcus aureus. | preprints.orgmdpi.com |

| Adamantane | Antiviral | Exhibited the greatest antiviral effect. | preprints.orgmdpi.comnih.gov |

| Pyridine | General Bioactivity | Used as a structural block in the synthesis of new biologically active compounds. | preprints.orgmdpi.com |